![molecular formula C12H18O4 B13811096 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) is a complex organic compound with the molecular formula C12H18O4. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. The presence of various functional groups, such as carboxylic acid, ester, and ketone, makes it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxirane Ring: The initial step involves the formation of the oxirane ring through the epoxidation of a suitable alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Cyclization: The next step involves the cyclization of the epoxide intermediate to form the bicyclic structure. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone and ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent adducts with biomolecules. This can result in the inhibition of enzymes or disruption of cellular processes. The compound’s functional groups also contribute to its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, 1,2-epoxy-: Similar bicyclic structure with an oxirane ring.
Cyclohexene oxide: Another epoxide derivative of cyclohexene.
7-Oxabicyclo[2.2.1]heptane: A related compound with a different bicyclic structure.
Uniqueness
7-Oxabicyclo[410]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) is unique due to its combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
ethyl 6-ethyl-1-methyl-5-oxo-7-oxabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-12-9(13)7-6-8(10(14)15-5-2)11(12,3)16-12/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
RNQLYGHXWJUCTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12C(=O)CCC(C1(O2)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



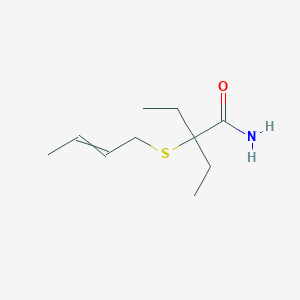
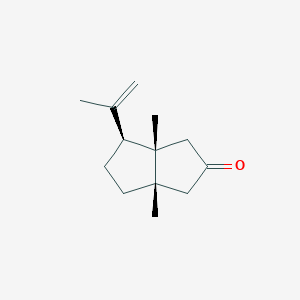
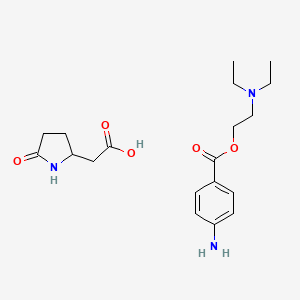

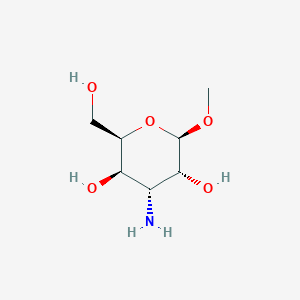
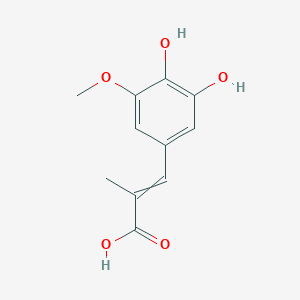

![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
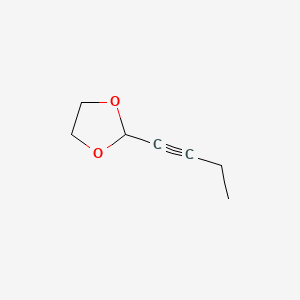
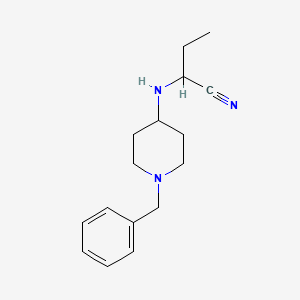
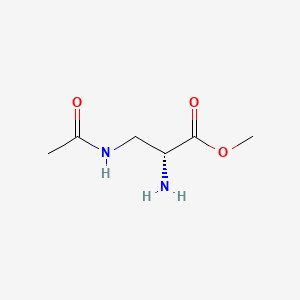
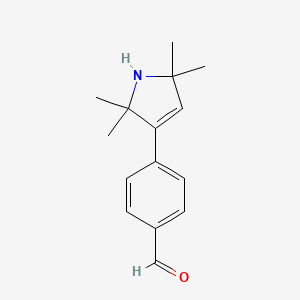
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
